molecular formula C14H11NO4 B1669289 5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

Cat. No.: B1669289
M. Wt: 257.24 g/mol
InChI Key: RKJXVCLOGNLZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Col003 is a selective and potent inhibitor of Hsp47 (heat shock protein 47). It competitively binds to the collagen binding site on Hsp47, disrupting the stability of collagen triple helices and inhibiting collagen secretion . This compound has garnered interest in the field of fibrosis research.

Preparation Methods

Synthetic Routes:: Col003 can be synthesized using specific routes, although detailed synthetic procedures are not widely available in the literature. Researchers have developed methods to obtain this compound, but they may not be publicly disclosed.

Industrial Production:: Information regarding large-scale industrial production methods for Col003 remains limited. custom synthesis services are available for rapid access to the compound.

Chemical Reactions Analysis

Col003’s chemical behavior involves interactions with collagen and its impact on collagen secretion. Here are key points:

    Interaction with Collagen:

    Reactions and Major Products:

Scientific Research Applications

Col003 finds applications in various scientific domains:

    Fibrosis Research:

Mechanism of Action

Col003’s mechanism involves targeting Hsp47 and collagen:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

While detailed comparisons are scarce, Col003 stands out due to its selective inhibition of Hsp47. Similar compounds may exist, but their uniqueness remains to be explored.

Properties

IUPAC Name

5-benzyl-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJXVCLOGNLZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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